molecular formula C13H12ClN B13397146 2-(Chloro(phenyl)methyl)aniline

2-(Chloro(phenyl)methyl)aniline

Cat. No.: B13397146
M. Wt: 217.69 g/mol
InChI Key: DHCYRYYWDASTCO-UHFFFAOYSA-N
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Description

2-(Chloro(phenyl)methyl)aniline is a chloro-substituted aniline derivative featuring a benzyl chloride moiety attached to the aromatic amine. Its molecular structure combines a reactive chloro group with the electron-rich aniline ring, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[chloro(phenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCYRYYWDASTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloro(phenyl)methyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorobenzene with ammonia under high temperature and pressure conditions . Another method includes the reduction of nitroarenes, where the nitro group is reduced to an amine group . Additionally, palladium-catalyzed amination reactions can be employed to synthesize this compound .

Industrial Production Methods

Industrial production of 2-(Chloro(phenyl)methyl)aniline typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Chloro(phenyl)methyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The position and type of substituents on the aniline ring significantly influence reactivity and applications. Key analogs include:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
5-Chloro-2-methylaniline Cl at C5, CH₃ at C2 95-79-4 141.60 237 1.5840 Metolazone synthesis
4-Chloro-2-methyl-aniline Cl at C4, CH₃ at C2 - 141.60 241 1.5848 Synthetic intermediate
5-Chloro-2-(methylsulfonyl)aniline Cl at C5, SO₂CH₃ at C2 29124-54-7 193.66 - - Biochemical research
2-Chloro-N-(methoxymethyl)aniline Cl at C2, CH₂OCH₃ at N 1904381-87-8 171.6 - - Pharmaceuticals, agrochemicals

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The chloro group (Cl) deactivates the aromatic ring, directing electrophilic substitution to specific positions. For example, 5-chloro-2-methylaniline is used in antihypertensive drugs due to its stability and directed reactivity .
  • Steric Effects : Bulky substituents like methoxymethyl (in 2-Chloro-N-(methoxymethyl)aniline) enhance solubility and modulate interactions in drug-receptor binding .

Physicochemical Properties

Data from analogs highlight trends:

  • Boiling Points: Chloro-methylanilines (e.g., 4-Chloro-2-methyl-aniline: 241°C ) have higher boiling points than non-halogenated analogs due to increased molecular weight and polarity.
  • Density : Electron-withdrawing groups increase density (e.g., 1.5848 g/cm³ for 4-Chloro-2-methyl-aniline vs. ~1.02 g/cm³ for aniline).

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